molecular formula C9H8O2 B14582511 Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- CAS No. 61099-23-8

Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-

Cat. No.: B14582511
CAS No.: 61099-23-8
M. Wt: 148.16 g/mol
InChI Key: ROMJQMNMWWVTMS-UHFFFAOYSA-N
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Description

Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. This reaction is often carried out in the presence of a base such as triethylamine . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of robust catalysts can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding . The specific pathways and targets depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- can be compared with other similar compounds, such as:

The uniqueness of Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro- lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

61099-23-8

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene

InChI

InChI=1S/C9H8O2/c1-2-7-4-9-8(3-6(1)7)10-5-11-9/h3-4H,1-2,5H2

InChI Key

ROMJQMNMWWVTMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C21)OCO3

Origin of Product

United States

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